molecular formula C23H30O3 B14793140 Melengestrel; Melengestrol

Melengestrel; Melengestrol

Cat. No.: B14793140
M. Wt: 354.5 g/mol
InChI Key: OKHAOBQKCCIRLO-NHFQCGOGSA-N
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Preparation Methods

The synthesis of melengestrol involves several steps starting from diosgenin . The key intermediate is 6-methyl-16-dehydropregnenolone acetate . The synthetic route includes the following steps:

    Conversion of diosgenin to 3-toluenesulfonate: This step involves the formation of a homoallylic alcohol derivative.

    Solvolysis: This process yields a 3,5-cyclosteroid via the cyclopropyl carbinyl ion.

    Oxidation: The product is oxidized using pyridinium chlorochromate (PCC) to form a ketone.

    Reaction with methylmagnesium iodide: This step produces two isomeric carbinols, with the α-isomer predominating.

    Solvolysis in the presence of acetic acid: This reverses the cyclopropylcarbinyl transformation to yield homoallylic acetate.

    Removal of the sapogenin side chain: This final step leads to the desired product.

Chemical Reactions Analysis

Scientific Research Applications

Properties

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

(10R,13S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3/t17?,18?,20?,21-,22+,23+/m1/s1

InChI Key

OKHAOBQKCCIRLO-NHFQCGOGSA-N

Isomeric SMILES

CC1=CC2C(CC[C@]3(C2CC(=C)[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C

Canonical SMILES

CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C

Origin of Product

United States

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